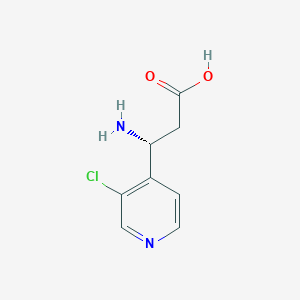![molecular formula C20H16BrN3 B15242763 N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and an imidazo[1,2-A]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[1,2-A]pyridine core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone.
Introduction of the bromophenyl group: This step involves a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine can be compared with other similar compounds, such as:
N-Benzyl-2-phenylimidazo[1,2-A]pyridin-3-amine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine: The bromine atom is positioned differently, affecting its chemical properties and interactions.
N-Benzyl-2-(3-chlorophenyl)imidazo[1,2-A]pyridin-3-amine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H16BrN3 |
|---|---|
分子量 |
378.3 g/mol |
IUPAC名 |
N-benzyl-2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H16BrN3/c21-17-10-6-9-16(13-17)19-20(22-14-15-7-2-1-3-8-15)24-12-5-4-11-18(24)23-19/h1-13,22H,14H2 |
InChIキー |
JQLMLGMICAJTQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


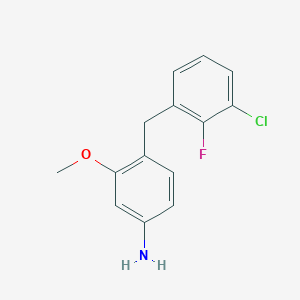
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
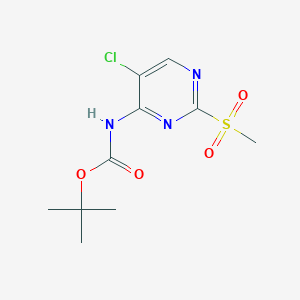
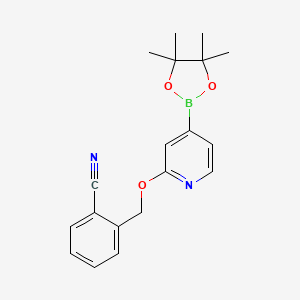
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
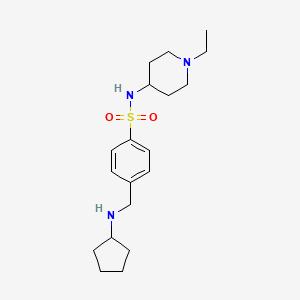

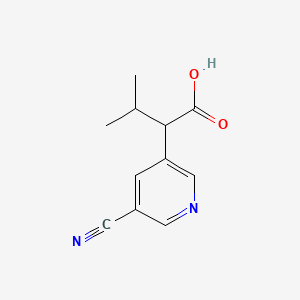
![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)
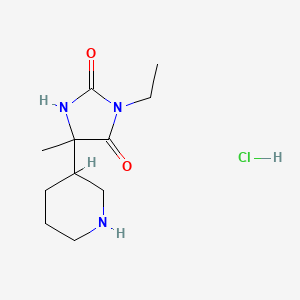
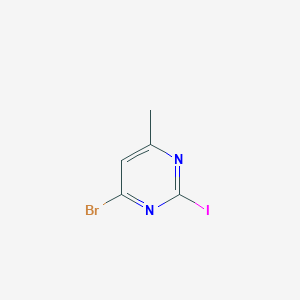
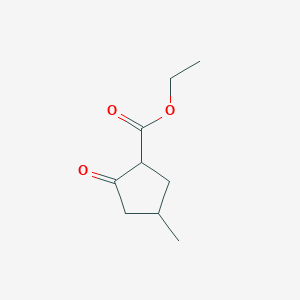
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
